Trichloro(2-~13~C)acetic acid
Overview
Description
Trichloro(2-~13~C)acetic acid is a derivative of trichloroacetic acid, where the carbon-2 atom is replaced with the carbon-13 isotope. This compound is widely used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(2-~13~C)acetic acid is typically synthesized through the halogenation of acetic acid The process involves the reaction of chlorine with acetic acid in the presence of a suitable catalyst, such as red phosphorus
CH3COOH+3Cl2→CCl3COOH+3HCl
Another method involves the oxidation of trichloroacetaldehyde .
Industrial Production Methods: In industrial settings, this compound is produced by the same halogenation process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Trichloro(2-~13~C)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form dichloroacetic acid.
Substitution: The chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Dichloroacetic acid.
Substitution: Various substituted acetic acids depending on the nucleophile used.
Scientific Research Applications
Trichloro(2-~13~C)acetic acid is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of carbon atoms.
Medicine: Utilized in the study of drug metabolism and pharmacokinetics.
Industry: Applied in the synthesis of labeled compounds for various industrial processes
Mechanism of Action
The mechanism by which trichloro(2-~13~C)acetic acid exerts its effects is primarily through its strong acidic nature. It can precipitate proteins, DNA, and RNA by disrupting their structure. The presence of the carbon-13 isotope allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular interactions and pathways .
Comparison with Similar Compounds
Trichloroacetic acid: The non-isotopic version of trichloro(2-~13~C)acetic acid.
Dichloroacetic acid: Contains two chlorine atoms instead of three.
Monochloroacetic acid: Contains one chlorine atom.
Uniqueness: this compound is unique due to the presence of the carbon-13 isotope, which makes it particularly valuable for isotopic labeling studies. This isotopic labeling allows for more precise tracking and analysis in various scientific applications .
Properties
IUPAC Name |
2,2,2-trichloroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJBWRMUSHSURL-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)([13C](Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745883 | |
Record name | Trichloro(2-~13~C)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32479-99-5 | |
Record name | Trichloro(2-~13~C)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 32479-99-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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